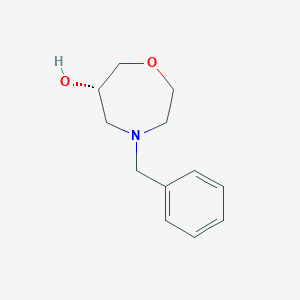

(S)-4-Benzyl-1,4-oxazepan-6-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6S)-4-benzyl-1,4-oxazepan-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c14-12-9-13(6-7-15-10-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZLCDHCXXQFNQ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(CN1CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H](CN1CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-4-Benzyl-1,4-oxazepan-6-ol: A Chiral Scaffold for CNS Drug Discovery

Introduction: The Therapeutic Potential of the 1,4-Oxazepane Scaffold

The 1,4-oxazepane ring system, a seven-membered heterocycle containing both nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry. Its inherent three-dimensional structure and ability to present substituents in distinct spatial orientations make it an attractive core for developing novel therapeutics, particularly for complex targets within the central nervous system (CNS). Derivatives of this scaffold have shown significant promise for their ability to modulate the activity of monoamine transporters, which are critical for regulating neurotransmitter levels in the brain.[1] Specifically, compounds that inhibit the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) are established treatments for depression, anxiety, and other mood disorders.[1]

(S)-4-Benzyl-1,4-oxazepan-6-ol is a specific chiral molecule built upon this scaffold. The presence of a benzyl group on the nitrogen, a hydroxyl group, and a defined stereocenter at the C6 position makes it a key intermediate and a potential pharmacophore for targeted drug design. This guide provides an in-depth analysis of its chemical properties, a detailed methodology for its enantioselective synthesis, and a discussion of its relevance in the development of next-generation CNS agents.

Chemical Properties and Structure

The structural attributes of this compound are fundamental to its chemical behavior and its interaction with biological targets. The molecule features a flexible seven-membered ring, a bulky, lipophilic benzyl group that can engage in hydrophobic and aromatic interactions, and a polar hydroxyl group that can act as a hydrogen bond donor and acceptor. The (S)-stereochemistry at the C6 position is crucial, as biological systems are often highly sensitive to stereoisomerism, with one enantiomer typically exhibiting significantly higher potency or a different pharmacological profile than the other.

Core Structure

The core structure consists of a 1,4-oxazepane ring, which is a saturated seven-membered ring containing an oxygen atom at position 1 and a nitrogen atom at position 4.

Caption: 2D representation of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 943443-05-8 | [2] |

| Molecular Formula | C₁₂H₁₇NO₂ | [2] |

| Molecular Weight | 207.27 g/mol | [2] |

| Boiling Point (Predicted) | 333.0 ± 42.0 °C | ChemicalBook |

| Density (Predicted) | 1.11 ± 0.1 g/cm³ | ChemicalBook |

| Purity (Typical) | ≥95% | [2] |

Enantioselective Synthesis Protocol

The synthesis of enantiomerically pure 1,4-oxazepane derivatives is a significant challenge due to the conformational flexibility of the seven-membered ring. The following protocol is based on established methodologies for related structures, often found within medicinal chemistry patent literature, which prioritize stereochemical control.[1] The general strategy involves the cyclization of a chiral amino alcohol precursor.

Synthetic Workflow Overview

The synthesis can be conceptualized as a multi-step process starting from a chiral epoxide, which establishes the stereocenter early in the sequence. This is a common and effective strategy in asymmetric synthesis, as the chirality is transferred from a readily available starting material.

Caption: Workflow for the enantioselective synthesis.

Detailed Step-by-Step Methodology

Materials and Reagents:

-

(S)-Glycidol

-

N-Benzylethanolamine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Step 1: Synthesis of (S)-1-(Benzyl(2-hydroxyethyl)amino)propane-2,3-diol

-

Reaction Setup: To a solution of N-benzylethanolamine (1.0 eq.) in anhydrous THF, add (S)-glycidol (1.1 eq.).

-

Catalysis: Add a catalytic amount of a suitable base, such as potassium carbonate, to facilitate the nucleophilic ring-opening of the epoxide.

-

Reaction Conditions: Stir the mixture at room temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude chiral diol intermediate. This intermediate is often used in the next step without further purification.

Causality Insight: Using a chiral starting material like (S)-glycidol is a robust method to ensure the final product has the desired (S)-stereochemistry. The nucleophilic attack of the secondary amine of N-benzylethanolamine on the less sterically hindered carbon of the epoxide is a regioselective and reliable reaction.

Step 2: Selective Tosylation of the Primary Hydroxyl Group

-

Reaction Setup: Dissolve the crude diol from Step 1 in anhydrous DCM and cool the solution to 0°C in an ice bath.

-

Reagent Addition: Add pyridine (2.0 eq.) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (TsCl) (1.05 eq.). The pyridine acts as a base to neutralize the HCl generated during the reaction.

-

Reaction Conditions: Allow the reaction to stir at 0°C for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to isolate the tosyl-activated intermediate.

Causality Insight: The primary hydroxyl group is sterically more accessible and therefore reacts preferentially with the bulky tosyl chloride compared to the secondary hydroxyl group. This selective activation is critical for directing the subsequent intramolecular cyclization to form the desired seven-membered ring.

Step 3: Intramolecular Williamson Ether Synthesis

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH) (1.5 eq. of 60% dispersion) in anhydrous THF.

-

Substrate Addition: Dissolve the purified tosylate from Step 2 in anhydrous THF and add it dropwise to the NaH suspension at 0°C.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to reflux for 4-8 hours, monitoring by TLC.

-

Work-up: Cool the reaction to 0°C and carefully quench by the dropwise addition of saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield pure this compound.

Causality Insight: This step is an intramolecular Williamson ether synthesis. The strong base (NaH) deprotonates the remaining secondary hydroxyl group, creating a nucleophilic alkoxide. This alkoxide then displaces the tosylate (a good leaving group) on the same molecule, leading to the formation of the ether linkage and closing the seven-membered ring.

Pharmacological Relevance and Mechanism of Action

While specific biological data for this compound is not extensively published in peer-reviewed journals, its structural similarity to compounds disclosed in patent literature strongly suggests its role as a monoamine reuptake inhibitor.[1] These inhibitors function by blocking the serotonin (SERT), norepinephrine (NET), and/or dopamine (DAT) transporters.

Proposed Mechanism: Monoamine Transporter Inhibition

Monoamine transporters are proteins located on the presynaptic terminal of neurons. Their function is to reabsorb neurotransmitters from the synaptic cleft back into the neuron, thus terminating the signal. By inhibiting these transporters, compounds like this compound increase the concentration and residence time of neurotransmitters in the synapse, enhancing neurotransmission.

Caption: Proposed mechanism of action via monoamine transporter inhibition.

The specific profile—whether it is a selective serotonin reuptake inhibitor (SSRI), a serotonin-norepinephrine reuptake inhibitor (SNRI), or a triple reuptake inhibitor (TRI)—would depend on its relative affinities for SERT, NET, and DAT. The benzyl group and the stereochemistry at C6 are critical determinants of this selectivity and potency. Research on related scaffolds has shown that modifications to these positions can fine-tune the activity at each transporter.

Conclusion and Future Directions

This compound is a valuable chiral building block with significant potential in the field of CNS drug discovery. Its synthesis, while requiring careful control of stereochemistry, follows logical and well-established chemical principles. Its likely role as a monoamine reuptake inhibitor places it in a class of compounds with proven therapeutic efficacy.

Future research should focus on the detailed biological characterization of this specific enantiomer, including its binding affinities for SERT, NET, and DAT, as well as its functional activity in in-vitro and in-vivo models of depression and anxiety. Structure-activity relationship (SAR) studies, exploring modifications of the benzyl and hydroxyl groups, could lead to the discovery of new chemical entities with improved potency, selectivity, and pharmacokinetic properties, ultimately paving the way for novel treatments for neuropsychiatric disorders.

References

- WO2012046882A1 - 1,4-oxazepane derivatives.

-

Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold. ResearchGate. [Link]

-

This compound [Q06902]. ChemUniverse. [Link]

Sources

(S)-4-Benzyl-1,4-oxazepan-6-OL CAS number and molecular weight

An In-Depth Technical Guide to (S)-4-Benzyl-1,4-oxazepan-6-ol

This document provides a comprehensive technical overview of this compound, a chiral heterocyclic compound of interest in contemporary chemical research and drug discovery. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, synthesis, and potential applications.

Introduction

This compound is a specific stereoisomer of a substituted 1,4-oxazepane. The 1,4-oxazepane ring system, a seven-membered heterocycle containing both oxygen and nitrogen atoms, is a recognized "privileged scaffold" in medicinal chemistry. This is due to its ability to adopt diverse three-dimensional conformations, allowing for precise spatial presentation of substituents to interact with biological targets. The presence of a chiral center at the 6-position and a benzyl group on the nitrogen atom further defines its steric and electronic properties, making it a valuable building block for creating complex molecules with potential therapeutic activities.

Core Molecular and Physical Properties

A precise understanding of a compound's fundamental properties is the bedrock of any research endeavor. These values are critical for reaction planning, analytical method development, and interpretation of experimental data.

| Property | Value | Source |

| CAS Number | 943443-05-8 | [1] |

| Molecular Formula | C₁₂H₁₇NO₂ | [1][2][3] |

| Molecular Weight | 207.27 g/mol | [1][2][4] |

| Predicted Boiling Point | 333.0 ± 42.0 °C | [2] |

| Predicted Density | 1.141 ± 0.06 g/cm³ | [2] |

| Storage Temperature | 2-8°C | [2] |

Note: Boiling point and density are predicted values and should be used as an estimation.

The structure, confirmed across multiple chemical databases, consists of a 1,4-oxazepane ring with a benzyl group attached to the nitrogen at position 4 and a hydroxyl group at the chiral center of position 6, in the (S) configuration.

Synthesis and Chemical Reactivity

The synthesis of chiral 1,4-oxazepane derivatives is a key area of focus, as the stereochemistry often dictates biological activity. While specific, peer-reviewed synthesis protocols for this compound are not abundant in the public domain, a general retrosynthetic analysis points to logical synthetic pathways.

Conceptual Synthetic Workflow

A plausible synthetic route involves the cyclization of a chiral amino alcohol precursor. The stereocenter can be introduced via an asymmetric synthesis step or by using a chiral starting material. A common strategy for constructing the 1,4-oxazepane ring is through an intramolecular cyclization.

For instance, a synthetic route could originate from a chiral epoxide, which undergoes nucleophilic attack by a protected aminoethanol derivative, followed by deprotection and subsequent intramolecular cyclization. The benzyl group is typically introduced via reductive amination or N-alkylation.

A generalized synthesis for the racemic mixture of 4-benzyl-1,4-oxazepan-6-ol has been noted to start from 1-chloro-3-[(2-hydroxyethyl)(phenylmethyl)amino]-2-propanol[5]. Achieving the specific (S)-enantiomer would necessitate the use of a chiral starting material or a chiral resolution step.

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The 1,4-oxazepane scaffold is a component of various biologically active molecules. Its derivatives have been investigated for a range of therapeutic targets, leveraging the structural diversity and favorable physicochemical properties of the ring system.

Scaffold for Biologically Active Agents

The broader class of 1,4-oxazepane derivatives has been explored for its potential as monoamine reuptake inhibitors, which are relevant for treating conditions like depression and anxiety[6]. The specific substitution pattern and stereochemistry of molecules like this compound are critical for target affinity and selectivity.

While direct biological activity data for this specific compound is not widely published, its structural motifs are present in compounds targeting the central nervous system. For example, related piperidine and morpholine scaffolds are integral to the discovery of dopamine receptor antagonists[7]. The benzyl group is a common feature in pharmacologically active compounds, often involved in hydrophobic or π-stacking interactions with protein targets.

Use as a Chiral Building Block

This compound serves as a valuable chiral building block. The hydroxyl group provides a reactive handle for further functionalization, allowing for its incorporation into larger, more complex molecules. The protected amine within the ring structure allows for selective reactions at the alcohol. This makes it a strategic intermediate for constructing libraries of compounds for high-throughput screening in drug discovery campaigns. The development of multicomponent synthesis strategies for related scaffolds like 1,4-benzodiazepines highlights the industry's interest in efficiently creating diverse molecular libraries from such core structures[8].

Caption: Role of this compound as a scaffold in drug discovery.

Experimental Protocols: Quality Control and Characterization

Ensuring the identity and purity of this compound is paramount for its use in research. Standard analytical techniques should be employed.

Step-by-Step Analytical Workflow

-

Sample Preparation : Dissolve a small, accurately weighed sample (1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis or in a volatile solvent (e.g., methanol or acetonitrile) for mass spectrometry.

-

NMR Spectroscopy :

-

Acquire ¹H NMR and ¹³C NMR spectra to confirm the chemical structure. The proton spectrum should show characteristic peaks for the benzyl group, the oxazepane ring protons, and the hydroxyl proton.

-

Utilize 2D NMR techniques (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon connectivities.

-

-

Mass Spectrometry :

-

Perform high-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental composition (C₁₂H₁₇NO₂). The expected [M+H]⁺ ion would be approximately 208.1332.

-

-

Chiral Chromatography :

-

Develop a chiral HPLC or SFC method using a suitable chiral stationary phase to determine the enantiomeric purity (e.g., >95% ee).

-

-

Purity Assessment :

-

Use standard HPLC with a UV or ELSD detector to assess chemical purity.

-

This self-validating system ensures that the material used in subsequent experiments is of known quality, which is fundamental to the trustworthiness and reproducibility of scientific results.

Conclusion

This compound is a well-defined chiral molecule with significant potential as a building block in the synthesis of novel chemical entities for drug discovery. Its defined stereochemistry and functional groups offer a versatile platform for creating structurally diverse compound libraries. While detailed biological data on this specific compound are limited, the established importance of the 1,4-oxazepane scaffold in medicinal chemistry underscores its value to the research community. Adherence to rigorous synthesis and analytical characterization protocols is essential for unlocking its full potential in the development of new therapeutics.

References

-

ChemUniverse. This compound [Q06902]. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Dömling, A., et al. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science. Available from: [Link]

- Google Patents. WO2012046882A1 - 1,4-oxazepane derivatives.

-

Reichelt, A., et al. (2015). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

Sources

- 1. chemuniverse.com [chemuniverse.com]

- 2. This compound CAS#: 943443-05-8 [m.chemicalbook.com]

- 3. This compound | C12H17NO2 | CID 16655563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-4-Benzyl-[1,4]oxazepan-6-ol - CAS:943443-05-8 - Sunway Pharm Ltd [3wpharm.com]

- 5. 4-benzyl-1,4-oxazepan-6-ol synthesis - chemicalbook [chemicalbook.com]

- 6. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]

- 7. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of (S)-4-Benzyl-1,4-oxazepan-6-ol in Modern Drug Development

An In-Depth Technical Guide to the Synthesis of (S)-4-Benzyl-1,4-oxazepan-6-ol: A Core Intermediate for Suvorexant

Suvorexant, an FDA-approved therapeutic for insomnia, functions as a dual orexin receptor antagonist. Its unique mechanism of action, which involves blocking the wake-promoting neuropeptides orexin A and orexin B, represents a significant advancement in sleep medicine. The molecular architecture of suvorexant is built upon a chiral 1,4-diazepane core, but its synthesis often proceeds through a closely related and critical seven-membered heterocyclic intermediate: This compound .

The synthesis of this intermediate is a pivotal challenge in the overall production of suvorexant. It encapsulates two primary synthetic hurdles: the construction of the thermodynamically less-favored seven-membered 1,4-oxazepane ring and the precise installation of a stereocenter at the C6 position. The (S)-enantiomer is essential for the final drug's efficacy and safety profile. This guide provides a comprehensive overview of the key synthetic strategies developed to produce this vital intermediate, focusing on the underlying chemical principles, process optimization, and the rationale behind methodological choices.

Strategic Analysis of Synthetic Routes

The synthesis of this compound can be broadly categorized into two main approaches: asymmetric synthesis, which creates the desired enantiomer directly, and classical resolution, which involves the separation of a racemic mixture. Each strategy offers distinct advantages and is selected based on factors such as scalability, cost-effectiveness, and atom economy.

Caption: High-level overview of synthetic approaches to this compound.

Asymmetric Synthesis: Building Chirality from the Ground Up

The most elegant and often most efficient strategies involve creating the chiral center as part of the main synthetic sequence. This avoids the loss of 50% of the material inherent in classical resolutions.

Strategy 1: Chiral Pool Synthesis from (S)-Glycidol

This approach leverages a readily available and inexpensive chiral starting material, (S)-glycidol, to introduce the required stereocenter. The synthesis proceeds through a regioselective opening of the epoxide, followed by cyclization.

Causality Behind Experimental Choices:

-

(S)-Glycidol as Chiral Source: The choice of (S)-glycidol directly installs the desired (S)-stereochemistry at the future C6 position of the oxazepane ring, simplifying the synthetic design.

-

Regioselective Epoxide Opening: Benzylamine is used as a nucleophile to open the epoxide ring. This reaction preferentially occurs at the less sterically hindered terminal carbon, a well-established principle in epoxide chemistry, leading to the formation of an amino diol precursor.

-

Protecting Group Strategy: The use of a benzyl group on the nitrogen serves a dual purpose: it acts as a protecting group and is a part of the final intermediate's structure. This improves atom economy.

-

Intramolecular Cyclization: The key ring-forming step is an intramolecular Williamson ether synthesis. A diol precursor is selectively activated at one hydroxyl group (e.g., by conversion to a tosylate or mesylate), which is then displaced by the other hydroxyl group under basic conditions to form the seven-membered ring.

Experimental Protocol: Synthesis via (S)-Glycidol Pathway

-

Step A: Epoxide Opening

-

To a solution of (S)-glycidol (1.0 eq) in methanol at 0 °C, add benzylamine (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Remove the solvent under reduced pressure to yield the crude amino diol, which can often be used in the next step without further purification.

-

-

Step B: Selective Protection and Activation

-

The resulting amino diol is reacted with a suitable reagent to differentiate the two hydroxyl groups. A common method involves selective tosylation of the primary alcohol in the presence of the secondary alcohol.

-

Dissolve the amino diol (1.0 eq) in pyridine at 0 °C. Add p-toluenesulfonyl chloride (1.05 eq) portion-wise.

-

Monitor the reaction by TLC. Upon completion, quench with water and extract with ethyl acetate. The organic layer is washed with dilute HCl, saturated NaHCO₃, and brine, then dried over Na₂SO₄ and concentrated.

-

-

Step C: Intramolecular Cyclization

-

Dissolve the tosylated intermediate (1.0 eq) in anhydrous THF.

-

Add a strong base, such as sodium hydride (1.2 eq), portion-wise at 0 °C.

-

Heat the reaction mixture to reflux and stir for 8-12 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction to room temperature, carefully quench with water, and extract with ethyl acetate.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Caption: Workflow for the chiral pool synthesis of the target intermediate.

Strategy 2: Asymmetric Reductive Amination

A highly efficient, atom-economical, and scalable approach developed by researchers at Merck involves an intramolecular asymmetric reductive amination of an amino ketone precursor.[1][2] This key transformation simultaneously forms the seven-membered ring and sets the chiral center.

Causality Behind Experimental Choices:

-

Ru-Based Catalyst: The reaction is mediated by a novel Ruthenium-based transfer hydrogenation catalyst.[3] The catalyst contains a chiral diphosphine ligand (e.g., a derivative of DPEN) that creates a chiral environment, directing the hydride transfer to one face of the transient iminium ion, thus leading to high enantioselectivity.

-

Transfer Hydrogenation: Formic acid or its salts are often used as the hydride source in transfer hydrogenation, which is generally safer and more practical for large-scale operations than using high-pressure hydrogen gas.

-

CO₂ Byproduct Effect: A critical insight from mechanistic studies revealed that carbon dioxide, a byproduct of the transfer hydrogenation, can inhibit the catalyst and complicate product isolation through carbamate formation.[3] This led to process improvements where CO₂ is purged from the reaction system, significantly accelerating the reaction rate and improving efficiency.[1]

Experimental Protocol: Intramolecular Asymmetric Reductive Amination

-

Preparation of Amino Ketone Precursor:

-

The precursor, 4-((2-aminoethyl)(benzyl)amino)butan-2-one, is typically synthesized via a conjugate addition of N-benzylethylenediamine to methyl vinyl ketone, followed by protection/deprotection steps.[2]

-

-

Asymmetric Cyclization:

-

In a nitrogen-purged reactor, the amino ketone precursor (1.0 eq) is dissolved in a suitable solvent like methanol.

-

The chiral Ru-catalyst (e.g., RuCl(p-cymene)((S,S)-Ts-DPEN), ~1 mol%) is added.

-

A hydride source, typically a formic acid/triethylamine mixture, is added.

-

The reaction is heated to around 60 °C. A slow stream of nitrogen is passed through the reaction mixture to purge the evolved CO₂.

-

The reaction is monitored by HPLC for conversion and enantiomeric excess (ee).

-

Upon completion, the mixture is cooled, and the solvent is removed. The residue is worked up by extraction and purified by chromatography or crystallization to yield this compound.

-

Quantitative Data Comparison

| Strategy | Key Transformation | Typical Yield | Typical ee | Key Advantages | Key Challenges |

| Chiral Pool | Intramolecular SN2 Cyclization | 60-70% (over 3 steps) | >99% | Inexpensive chiral source, robust chemistry. | Multi-step, potential for side reactions. |

| Asymmetric Reductive Amination | Ru-Catalyzed Asymmetric Cyclization | ~97%[1] | ~95%[1] | High atom economy, convergent, scalable. | Catalyst cost, sensitivity to impurities. |

| Classical Resolution | Diastereomeric Salt Formation | <50% (for desired enantiomer) | >99% (after recrystallization) | Well-established technique. | Inherent 50% yield loss, requires suitable resolving agent. |

Classical Resolution: The Traditional Approach

While less atom-economical, classical resolution remains a viable and sometimes necessary strategy, particularly during early-stage development or when asymmetric routes are not yet optimized.

Methodology:

-

Racemic Synthesis: First, racemic 4-benzyl-1,4-oxazepan-6-ol is synthesized. This can be achieved through a non-chiral version of the routes described above, for instance, by reductive amination of the amino ketone precursor using a non-chiral reducing agent like sodium triacetoxyborohydride.[2]

-

Diastereomeric Salt Formation: The racemic alcohol is reacted with a chiral resolving agent, such as a chiral carboxylic acid (e.g., dibenzoyl-L-tartaric acid), to form a pair of diastereomeric salts.

-

Separation: These diastereomeric salts have different physical properties, most importantly, different solubilities in a given solvent. Through careful selection of the solvent and crystallization conditions, one diastereomer will preferentially crystallize out of the solution.

-

Liberation of Enantiomer: The isolated diastereomeric salt is then treated with a base to neutralize the chiral acid, liberating the desired enantiopure this compound.

This method's success is highly dependent on finding an effective and affordable resolving agent that provides good separation. Multiple recrystallization steps may be needed to achieve high enantiomeric purity, further reducing the overall yield.[4]

Conclusion

The synthesis of this compound is a testament to the ingenuity of modern process chemistry. While classical resolution provides a functional route, the development of asymmetric strategies, particularly the highly efficient ruthenium-catalyzed intramolecular reductive amination, has marked a significant step forward. This latter approach, born from a deep mechanistic understanding of the reaction, offers high yields, excellent enantioselectivity, and scalability, making it a preferred method for the industrial production of suvorexant. The continued exploration of enzymatic and other catalytic methods will undoubtedly lead to even more sustainable and efficient syntheses of this critical pharmaceutical intermediate in the future.

References

-

Strotman, N. A., Baxter, C. A., Brands, K. M. J., et al. (2011). Reaction development and mechanistic study of a ruthenium catalyzed intramolecular asymmetric reductive amination en route to the dual Orexin inhibitor Suvorexant (MK-4305). Journal of the American Chemical Society, 133(21), 8362-8371. [Link]

-

Chen, Y., Zhou, Y., Li, J. H., et al. (2015). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Chinese Chemical Letters, 26(1), 103-107. [Link]

-

ResearchGate. (2011). Laboratory and practical synthesis of Suvorexant, a selective dual orexin receptor antagonist. Request PDF. [Link]

-

Cox, C. D., Breslin, M. J., Whitman, D. B., et al. (2016). Discovery and Chemical Development of Suvorexant - A Dual Orexin Antagonist for Sleep Disorder. ACS Medicinal Chemistry Letters, 7(12), 1143-1152. [Link]

-

Mangion, I. K., Sherry, B. D., Yin, J., et al. (2012). Enantioselective synthesis of a dual orexin receptor antagonist. Organic Letters, 14(13), 3458-3461. [Link]

-

Mangion, I. K., Sherry, B. D., Yin, J., et al. (2012). Enantioselective Synthesis of a Dual Orexin Receptor Antagonist. Organic Letters, 14(13), 3458-3461. [Link]

- Google Patents. (2017).

- Google Patents. (2019). Chiral resolution of an intermediate of suvorexant and cocrystals thereof. US20190276414A1.

Sources

- 1. Reaction development and mechanistic study of a ruthenium catalyzed intramolecular asymmetric reductive amination en route to the dual Orexin inhibitor Suvorexant (MK-4305) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]

The Enantioselective Landscape of 1,4-Oxazepane Derivatives: A Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in the Ascendant 1,4-Oxazepane Scaffold

The 1,4-oxazepane scaffold, a seven-membered heterocycle, has steadily emerged as a privileged structure in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility provide a unique framework for the design of novel therapeutic agents. The introduction of chirality into the 1,4-oxazepane ring system dramatically expands its chemical space, allowing for the fine-tuning of interactions with biological targets. It is now well-established that the pharmacological activity of chiral molecules can be highly dependent on their stereochemistry, with one enantiomer often exhibiting greater potency or a different biological profile than its mirror image. This guide provides a comprehensive technical overview of the biological activities of chiral 1,4-oxazepane derivatives, with a focus on their stereoselective synthesis, key therapeutic targets, and the experimental methodologies used in their evaluation.

Stereoselective Synthesis: Crafting the Chiral Architecture

The synthesis of enantiomerically pure or enriched 1,4-oxazepanes is a cornerstone of their development as therapeutic agents. The spatial arrangement of substituents on the chiral centers, coupled with the ring's conformation, dictates the molecule's overall shape and its ability to engage in specific interactions with biological macromolecules.[1] Several strategies have been developed to achieve high levels of stereocontrol.

One effective method involves the enantioselective desymmetrization of 3-substituted oxetanes catalyzed by a confined chiral phosphoric acid. This metal-free approach provides access to chiral seven-membered 1,4-benzoxazepines with a high degree of enantiocontrol under mild reaction conditions.[2] Another robust strategy relies on a regio- and stereoselective 7-endo cyclization through haloetherification, where the stereoselectivity is primarily controlled by the conformation of the substrate.[3] Furthermore, methodologies for the synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine have been reported, although this can sometimes result in diastereomeric mixtures that require subsequent separation.[4][5]

Experimental Protocol: Enantioselective Synthesis of a Chiral Benz[1][8]oxazepine Derivative

This protocol is adapted from a reported method for the enantioselective desymmetrization of 3-substituted oxetanes.[2]

Materials:

-

3-Substituted oxetane (1.0 equiv)

-

2-Aminophenol derivative (1.2 equiv)

-

Chiral Phosphoric Acid Catalyst (e.g., SPINOL-derived) (10 mol%)

-

Toluene (0.1 M)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

To a flame-dried reaction vial, add the 3-substituted oxetane, 2-aminophenol derivative, and chiral phosphoric acid catalyst.

-

Add anhydrous toluene via syringe.

-

Stir the reaction mixture at the specified temperature (e.g., 45 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the enantioenriched 1,4-benzoxazepine.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Key Therapeutic Targets and Biological Activities

Chiral 1,4-oxazepane derivatives have demonstrated significant potential across a range of therapeutic areas, primarily by targeting enzymes and G-protein coupled receptors.

Cyclooxygenase-2 (COX-2) Inhibition: Avenues for Anti-inflammatory Agents

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation and pain.[6] Selective COX-2 inhibitors have been a major focus of anti-inflammatory drug development. Computational docking studies have suggested that 1,4-oxazepane derivatives can exhibit strong binding affinities to the COX-2 enzyme, in some cases superior to standard drugs like celecoxib.[6]

Mechanism of Action: By binding to the active site of the COX-2 enzyme, 1,4-oxazepane derivatives can competitively inhibit the binding of arachidonic acid, thereby blocking the production of prostaglandins and reducing inflammation.[7][8] The stereochemistry of these derivatives is critical in ensuring optimal interaction with the chiral environment of the enzyme's active site.

Signaling Pathway:

Caption: Inhibition of the COX-2 pathway by chiral 1,4-oxazepane derivatives.

Data on COX-2 Inhibition: While specific IC50 values for individual enantiomers of 1,4-oxazepane derivatives are not extensively reported in the readily available literature, studies on related chiral compounds demonstrate the importance of stereochemistry in COX-2 inhibition. For instance, various chiral heterocyclic compounds have shown enantioselective inhibition of COX-2.[9][10][11]

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is a generalized procedure based on commercially available kits.[12][13]

Materials:

-

Recombinant human COX-2 enzyme

-

COX Assay Buffer

-

COX Probe

-

COX Cofactor

-

Arachidonic Acid solution

-

Test chiral 1,4-oxazepane derivatives (dissolved in DMSO)

-

Positive control inhibitor (e.g., Celecoxib)

-

96-well white opaque microplate

-

Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

-

Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

In the microplate, add the test compound or positive control to the respective wells. Include a solvent control (DMSO).

-

Add the recombinant COX-2 enzyme to all wells except the background control.

-

Add the reaction mix to all wells.

-

Initiate the reaction by adding the Arachidonic Acid solution to all wells.

-

Immediately measure the fluorescence kinetically for 5-10 minutes at 25°C.

-

Calculate the rate of reaction (slope) for each well.

-

Determine the percent inhibition for each test compound concentration relative to the solvent control.

-

Calculate the IC50 value by plotting percent inhibition versus the logarithm of the compound concentration.

Dopamine D4 Receptor Antagonism: Targeting CNS Disorders

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is a significant target in the treatment of central nervous system (CNS) disorders, particularly schizophrenia.[3][14] Selective D4 receptor antagonists are sought after as potential antipsychotics with a reduced risk of extrapyramidal side effects.[14] Several series of 1,4-oxazepane derivatives have been synthesized and evaluated as selective dopamine D4 receptor ligands.[14]

Mechanism of Action: Chiral 1,4-oxazepane derivatives can act as antagonists at the dopamine D4 receptor. They bind to the receptor and block the binding of the endogenous ligand, dopamine. This inhibition of dopamine binding prevents the activation of downstream signaling pathways, thereby modulating neuronal activity in brain regions associated with cognition and emotion, such as the frontal cortex.[12][15] The D4 receptor is coupled to Gi/o proteins, and its activation normally leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[3] Antagonists block this effect.

Signaling Pathway:

Sources

- 1. mdpi.com [mdpi.com]

- 2. uokerbala.edu.iq [uokerbala.edu.iq]

- 3. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Inhibition of prostaglandin biosynthesis by 7-oxa- and 5-oxa-prostaglandin analogues (Short Communication) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.aalto.fi [research.aalto.fi]

- 11. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What are D4 receptor antagonists and how do they work? [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Potential pharmacological targets of 1,4-oxazepane scaffolds

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,4-oxazepane scaffold, a seven-membered saturated heterocycle, is an emerging privileged structure in medicinal chemistry. It represents a compelling alternative to the ubiquitous morpholine ring, offering greater three-dimensional diversity and conformational flexibility. This guide provides a comprehensive overview of the known and potential pharmacological targets of 1,4-oxazepane derivatives, detailing their mechanisms of action and the key signaling pathways they modulate. Furthermore, it serves as a practical handbook, outlining detailed experimental and computational protocols for the identification and validation of novel protein targets for compounds built around this versatile scaffold. By synthesizing current research and providing actionable methodologies, this document aims to empower researchers to unlock the full therapeutic potential of 1,4-oxazepane-based chemistry.

Introduction to the 1,4-Oxazepane Scaffold: A Privileged Structure in Modern Drug Discovery

In the quest for novel chemical entities with improved efficacy and drug-like properties, medicinal chemists often turn to "privileged scaffolds"—molecular frameworks capable of binding to multiple, distinct biological targets. The 1,4-oxazepane ring system has garnered significant attention as such a scaffold.

Compared to its smaller, six-membered analog, morpholine, the seven-membered 1,4-oxazepane ring possesses a higher degree of conformational freedom.[1] This inherent flexibility allows for a more comprehensive exploration of the chemical space surrounding a binding pocket, potentially leading to enhanced potency and selectivity.[1] While this can sometimes increase lipophilicity, strategic substitution allows for the fine-tuning of physicochemical properties to achieve an optimal balance of solubility, permeability, and metabolic stability.[2] The growing number of robust synthetic methodologies further lowers the barrier to entry for exploring this promising scaffold.[3][4]

Established and Emerging Pharmacological Targets

Derivatives of the 1,4-oxazepane scaffold have demonstrated activity against a diverse array of protein classes, highlighting their therapeutic versatility across multiple disease areas.

Protein Kinase Inhibitors

Protein kinases remain one of the most successful target classes in modern medicine, particularly in oncology. The 1,4-oxazepane scaffold has proven to be a fertile ground for the discovery of novel kinase inhibitors.

-

LIM Domain Kinase (LIMK): In a prime example of scaffold hopping, a benzo[1][5]oxazepin-4-one scaffold, originally designed as a RIPK1 inhibitor, was repurposed into a highly selective, low-nanomolar inhibitor of LIMK1/2. This was achieved by targeting a specific inactive "αC-out/DFG-out" conformation, showcasing the scaffold's ability to engage allosteric pockets.[1]

-

Traf2- and Nck-Interacting Kinase (TNIK): A series of 3,4-dihydrobenzo[f][1][5]oxazepin-5(2H)-one derivatives were identified as potent and exceptionally selective inhibitors of TNIK.[5] TNIK is a critical downstream effector in the Wnt/β-catenin signaling pathway, which is frequently dysregulated in colorectal cancer (CRC). A lead compound from this series demonstrated significant anti-tumor activity in a xenograft mouse model, validating TNIK as a viable target for this scaffold in oncology.[5]

-

Rho-Associated Protein Kinase (ROCK): The same benzoxazepinone scaffold also yielded potent inhibitors of ROCK I and ROCK II.[6] ROCKs are implicated in the pathology of glaucoma, and a lead compound showed a substantial intraocular pressure-lowering effect, marking this as a promising therapeutic area.[6]

G-Protein Coupled Receptor (GPCR) Ligands

GPCRs are the largest family of membrane proteins and are the targets of a significant portion of approved drugs.

-

Dopamine D4 Receptor: 1,4-oxazepane derivatives have been successfully developed as selective ligands for the dopamine D4 receptor.[5][][8] This receptor is a key target in the development of atypical antipsychotics for schizophrenia, with the goal of achieving therapeutic efficacy while minimizing extrapyramidal side effects.[][8]

-

Cannabinoid Receptor 2 (CB2): The related 1,4-diazepane scaffold has produced potent and selective CB2 agonists.[9] This provides a strong rationale for exploring 1,4-oxazepane derivatives for the same target, which is involved in immunomodulation and pain signaling.

Monoamine Transporter Inhibitors

A patent application has disclosed 1,4-oxazepane derivatives as potent monoamine reuptake inhibitors, capable of blocking the reuptake of serotonin, norepinephrine, and dopamine.[][10] This "triple reuptake inhibitor" profile suggests potential therapeutic applications in a wide range of neurological and psychiatric disorders, including depression, anxiety, ADHD, and chronic pain.[]

Targets in Oncology

Beyond specific kinase targets, 1,4-oxazepane derivatives have shown broader anticancer activity through the modulation of key survival pathways.

-

PI3K-AKT Signaling: A tetracyclic dibenzo[b,f][1][5]oxazepine derivative was found to exert its anti-colorectal cancer effects by blocking the PI3K-AKT signaling pathway.[3] This inhibition led to cell cycle arrest and the induction of apoptosis in cancer cells.[3]

-

General Antiproliferative Activity: Other studies have reported the cytotoxic effects of oxazepine derivatives against various cancer cell lines, including colon cancer, suggesting that the scaffold can be decorated to target multiple pathways involved in cell proliferation and survival.[2]

Key Signaling Pathways Modulated by 1,4-Oxazepane Derivatives

The therapeutic effects of 1,4-oxazepane compounds are realized through the modulation of critical intracellular signaling cascades. Understanding these pathways is essential for rational drug design and for predicting both on-target efficacy and potential off-target effects.

Wnt/β-Catenin Pathway

The inhibition of TNIK by benzoxazepinone derivatives directly impacts the Wnt signaling pathway.[5] In a healthy state, β-catenin is targeted for degradation. Upon Wnt ligand binding, this degradation is inhibited, allowing β-catenin to accumulate and translocate to the nucleus, where it drives the transcription of proliferative genes. TNIK is a key kinase that phosphorylates TCF4, a transcription factor that partners with β-catenin. By inhibiting TNIK, 1,4-oxazepane compounds can prevent the transcription of Wnt target genes, thereby suppressing tumor growth in cancers with aberrant Wnt signaling.[5]

PI3K/AKT/mTOR Pathway

The PI3K/AKT pathway is a central regulator of cell growth, proliferation, and survival. It is frequently hyperactivated in cancer. The discovery that a 1,4-oxazepane derivative can block this pathway highlights another important anti-cancer mechanism.[3] By inhibiting key nodes in this cascade (e.g., PI3K or AKT itself), these compounds can trigger apoptosis and halt the cell cycle, effectively starving cancer cells of the survival signals they depend on.

Methodologies for Target Identification and Validation

A key challenge in leveraging a novel scaffold is identifying its specific biological targets. This process, often called target deconvolution, is critical for understanding the mechanism of action and optimizing lead compounds. A multi-pronged approach combining computational and experimental methods is typically most effective.

Computational Approaches

In silico methods provide a rapid and cost-effective way to generate hypotheses about potential targets before embarking on resource-intensive lab experiments.

Protocol: In Silico Target Prediction Workflow

-

Scaffold Analysis & Library Design:

-

Begin with the core 1,4-oxazepane scaffold.

-

Perform conformational analysis to understand its preferred 3D geometries.

-

Create a virtual library of derivatives by adding a diverse set of substituents at synthetically accessible positions.

-

-

Pharmacophore Modeling & Screening:

-

If a known active compound exists, generate a 3D pharmacophore model that defines the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for activity.

-

Use this model to screen large databases of known protein structures to identify those with binding pockets that match the pharmacophore.

-

-

Inverse Molecular Docking:

-

Select a representative 1,4-oxazepane derivative.

-

Screen it against a database of protein binding sites (e.g., the PDB) to predict potential binding partners.

-

Causality: This approach is unbiased and can identify unexpected targets. The docking score (e.g., binding energy) provides a rank-ordered list of potential targets.

-

-

Target Prioritization:

-

Analyze the top-ranked hits from pharmacophore screening and docking.

-

Prioritize targets that are genetically or functionally linked to the disease of interest (e.g., using KEGG pathway analysis).

-

Cross-reference hits to filter for "druggable" proteins (e.g., kinases, GPCRs).

-

Experimental Approaches

Experimental validation is essential to confirm the hypotheses generated by computational methods or to identify targets from phenotypic screens.

This is a classic and robust method that physically isolates binding partners from a complex biological mixture.[9][11] Photo-affinity chromatography is a powerful variant that uses UV light to create a covalent bond between the probe and its target, capturing even transient interactions.[12]

Protocol: Photo-Affinity Chromatography

-

Probe Synthesis (The "Bait"):

-

Rationale: A chemical probe must be synthesized without disrupting the compound's biological activity. Structure-activity relationship (SAR) data is used to identify a non-essential position on the 1,4-oxazepane derivative for modification.[9]

-

Synthesize a tri-functional probe containing:

-

The core 1,4-oxazepane pharmacophore.

-

A photoreactive group (e.g., a diazirine or benzophenone) that becomes highly reactive upon UV exposure.

-

A reporter tag (e.g., Biotin) for enrichment, often added via click chemistry.[12]

-

-

-

Control Compound Synthesis:

-

Trustworthiness: A negative control is critical. Synthesize a structurally similar but biologically inactive analog of the probe. This helps distinguish true targets from non-specific binders.

-

-

Cell Lysis and Incubation:

-

Prepare a protein lysate from cells or tissues relevant to the compound's activity.

-

Incubate the lysate with the biotinylated photo-affinity probe. For competition experiments, pre-incubate one sample with an excess of the non-biotinylated parent compound.

-

-

UV Cross-linking:

-

Expose the lysate-probe mixture to UV light (e.g., 365 nm). This activates the photoreactive group, forming a covalent bond with any nearby proteins (i.e., the binding targets).[13]

-

-

Target Enrichment:

-

Add streptavidin-conjugated magnetic beads to the lysate. The high affinity of the streptavidin-biotin interaction is used to pull down the probe, which is now covalently attached to its protein targets.

-

-

Washing and Elution:

-

Perform extensive washes to remove non-specifically bound proteins. This is a critical step to reduce background noise.[9]

-

Elute the captured proteins from the beads, typically by boiling in SDS-PAGE loading buffer.

-

-

Analysis by Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise protein bands that are present in the probe-treated sample but absent or significantly reduced in the control/competition lanes.

-

Digest the proteins (e.g., with trypsin) and identify the resulting peptides using LC-MS/MS.[12]

-

-

Target Validation:

-

Confirm the identity of top candidates using Western blotting.

-

Validate the functional interaction using orthogonal assays (e.g., enzymatic assays, cellular thermal shift assay).

-

ABPP is a powerful chemoproteomic technique for identifying the targets of covalent inhibitors or for profiling the activity of entire enzyme families.[4][8][10][14]

Protocol: Competitive ABPP for Target Deconvolution

-

Proteome Preparation:

-

Prepare protein lysates from relevant cells or tissues.

-

-

Compound Incubation:

-

Treat the proteome with the 1,4-oxazepane compound of interest (the "competitor"). A vehicle-only sample serves as the control.

-

Rationale: If the compound binds to a specific enzyme, it will occupy the active site, preventing a subsequent probe from binding.

-

-

Probe Labeling:

-

Add a broad-spectrum, tagged Activity-Based Probe (ABP) that targets the enzyme class of interest (e.g., a fluorophosphonate probe for serine hydrolases).

-

This probe will covalently label the active sites of all accessible enzymes in that family.

-

-

Analysis:

-

Separate the labeled proteins via SDS-PAGE.

-

Visualize the labeled proteins using in-gel fluorescence scanning (if the probe is fluorescently tagged).

-

Interpretation: The target protein will appear as a band with significantly reduced intensity in the lane pre-treated with the 1,4-oxazepane compound, as its active site was blocked.

-

-

Target Identification:

-

To identify the protein in the diminished band, the experiment is repeated using a biotin-tagged ABP.

-

Labeled proteins are enriched with streptavidin beads, digested, and identified by LC-MS/MS. Quantitative proteomics is used to identify proteins whose labeling is significantly reduced by the competitor compound.[15]

-

Future Directions and Conclusion

The 1,4-oxazepane scaffold is poised for significant growth in drug discovery. Its unique structural and physicochemical properties make it a valuable tool for targeting complex proteins that have been challenging for other chemotypes. Future research will likely focus on:

-

Expanding the Target Space: Systematically screening 1,4-oxazepane libraries against diverse target classes, including epigenetic targets and protein-protein interactions.

-

Developing Covalent Inhibitors: Leveraging the scaffold to design targeted covalent inhibitors for kinases and other enzymes.

-

Exploring New Therapeutic Areas: Applying the scaffold to indications beyond oncology and CNS disorders, such as inflammatory and metabolic diseases.

References

- BenchChem. (n.d.). A Comparative Guide to 1,4-Oxazepane and Morpholine Scaffolds in Drug Design.

- BenchChem. (n.d.). A Head-to-Head Comparison of 1,4-Oxazepane and Other Key Heterocyclic Scaffolds in Drug Discovery.

- de Boer, P., et al. (n.d.). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry.

-

Zhang, M., et al. (2022). Discovery of 3,4-Dihydrobenzo[f][1][5]oxazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. Journal of Medicinal Chemistry, 65(3), 1786-1807. Retrieved from [Link]

- PubMed. (n.d.). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model.

-

Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Retrieved from [Link]

-

Seo, S. Y., & Corson, T. W. (2019). Small Molecule Target Identification Using Photo-Affinity Chromatography. Methods in Enzymology, 622, 347-374. Retrieved from [Link]

-

Li, L., et al. (2021). Discovery of 3,4-dihydrobenzo[f][1][5]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. Bioorganic & Medicinal Chemistry Letters, 45, 128138. Retrieved from [Link]

-

Wright, M. H., & Cravatt, B. F. (2007). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current Protocols in Chemical Biology, 1, 281-297. Retrieved from [Link]

- Google Patents. (n.d.). WO2012046882A1 - 1,4-oxazepane derivatives.

-

Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenotypic screening. Retrieved from [Link]

-

Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Activity based Protein Profiling (Abpp). Retrieved from [Link]

-

Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. Retrieved from [Link]

-

Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46. Retrieved from [Link]

-

Seo, S. Y., & Corson, T. W. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 622, 347-374. Retrieved from [Link]

-

ResearchGate. (2025). Chemistry-based functional proteomics for drug target deconvolution. Retrieved from [Link]

-

ResearchGate. (2025). Affinity Purification Protocol Starting with a Small Molecule as Bait. Retrieved from [Link]

-

Yoshida, M., et al. (n.d.). Affinity-based target identification for bioactive small molecules. MedChemComm. Retrieved from [Link]

-

World Preclinical Congress. (n.d.). Chemical Proteomics for Target Validation. Retrieved from [Link]

-

European Review for Medical and Pharmacological Sciences. (2022). A brief introduction to chemical proteomics for target deconvolution. Retrieved from [Link]

Sources

- 1. Target Identification Services | MtoZ Biolabs [mtoz-biolabs.com]

- 2. nuvisan.com [nuvisan.com]

- 3. Target Identification and Validation - Syngene International Ltd [syngeneintl.com]

- 4. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. drughunter.com [drughunter.com]

- 8. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 11. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 12. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. europeanreview.org [europeanreview.org]

- 14. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activity-Based Protein Profiling (ABPP) Service - Creative Proteomics [iaanalysis.com]

The Emergence of (S)-4-Benzyl-1,4-oxazepan-6-OL: A Chiral Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-oxazepane scaffold has garnered significant attention in medicinal chemistry as a versatile template for the design of novel therapeutic agents, particularly for central nervous system (CNS) disorders. This technical guide delves into the discovery and significance of a specific chiral derivative, (S)-4-Benzyl-1,4-oxazepan-6-OL. We will explore the synthetic rationale, key methodologies for its stereoselective preparation, and its role as a crucial pharmacophore in the development of potent and selective ligands for challenging biological targets. This guide will provide field-proven insights into the structure-activity relationships (SAR) that govern the biological activity of this class of compounds, supported by experimental data and protocols.

Introduction: The 1,4-Oxazepane Moiety as a Privileged Scaffold

Seven-membered heterocyclic rings, such as 1,4-oxazepanes, offer a unique three-dimensional geometry that is increasingly sought after in drug discovery. Unlike their more common five- and six-membered counterparts, the conformational flexibility of the oxazepane ring allows for a broader exploration of chemical space and can lead to improved binding affinity and selectivity for biological targets. The introduction of both an oxygen and a nitrogen atom within the ring provides opportunities for hydrogen bonding and other key interactions, making the 1,4-oxazepane a "privileged scaffold" in medicinal chemistry.

Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as monoamine reuptake inhibitors for the treatment of depression and anxiety, and as ligands for various G-protein coupled receptors (GPCRs).[1][2] The inherent chirality of many biologically active 1,4-oxazepane derivatives, such as this compound, underscores the importance of stereochemistry in drug design.

Discovery of the 4-Benzyl-1,4-oxazepane Core as a Potent Dopamine D4 Receptor Ligand

The discovery of the significance of the 4-benzyl-1,4-oxazepane core can be traced back to the search for selective ligands for the dopamine D4 receptor. The D4 receptor, implicated in the pathophysiology of schizophrenia, has been a challenging target for drug development due to its high homology with the D2 receptor, antagonism of which is associated with undesirable extrapyramidal side effects.

Seminal work in the early 2000s identified a series of 2,4-disubstituted morpholines and 1,4-oxazepanes with high affinity and selectivity for the dopamine D4 receptor.[3][4] These studies revealed that the seven-membered 1,4-oxazepane ring was particularly favorable for D4 receptor binding compared to the six-membered morpholine ring.

The Rationale Behind the this compound Structure

The key structural features of this compound contribute to its biological activity:

-

The 1,4-Oxazepane Ring: Provides the fundamental seven-membered scaffold, which appears to be optimal for fitting into the D4 receptor binding pocket.[3]

-

The N-Benzyl Group: The aromatic ring of the benzyl group is crucial for establishing key interactions, likely through π-π stacking or hydrophobic interactions, within the receptor.[3]

-

The (S)-Stereochemistry at C6: Chirality is paramount in drug-receptor interactions. The specific (S)-configuration at the 6-position, bearing the hydroxyl group, dictates the precise spatial orientation of this functional group, which can act as a hydrogen bond donor or acceptor.

-

The C6-Hydroxyl Group: This functional group provides a critical point for interaction within the receptor, likely forming a hydrogen bond with a key amino acid residue.

Synthesis of this compound

The enantioselective synthesis of this compound is a critical aspect of its development. Several synthetic strategies can be envisioned, often starting from chiral precursors. A common approach involves the cyclization of a chiral amino alcohol.

General Synthetic Approach

A plausible and efficient synthetic route to this compound starts from a readily available chiral starting material. One such strategy involves the reaction of a protected chiral amino alcohol with a suitable electrophile to construct the seven-membered ring.

Below is a representative, step-by-step protocol for a potential enantioselective synthesis.

Experimental Protocol: Enantioselective Synthesis of this compound

Step 1: Synthesis of (S)-1-(benzylamino)-3-(tert-butyldimethylsilyloxy)propan-2-ol

-

To a solution of (S)-glycidol (1.0 eq) in a suitable solvent such as isopropanol, add benzylamine (1.1 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the crude product in dichloromethane (DCM) and add imidazole (1.5 eq) and tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq).

-

Stir the mixture at room temperature for 4-6 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product, which can be purified by column chromatography.

Step 2: Synthesis of (S)-4-Benzyl-6-(tert-butyldimethylsilyloxy)-1,4-oxazepane

-

To a solution of the product from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF), add a strong base such as sodium hydride (1.2 eq) portion-wise at 0 °C.

-

After stirring for 30 minutes, add a suitable two-carbon electrophile, such as 2-bromoethanol protected with a suitable leaving group (e.g., mesylate or tosylate) (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction with water and extract with ethyl acetate.

-

Dry the combined organic layers, filter, and concentrate. The crude product can be purified by flash chromatography.

Step 3: Synthesis of this compound

-

Dissolve the product from Step 2 (1.0 eq) in THF.

-

Add a solution of tetrabutylammonium fluoride (TBAF) (1.2 eq, 1M in THF) dropwise at 0 °C.

-

Stir the reaction at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to yield this compound.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Biological Significance and Mechanism of Action

The primary biological significance of the (S)-4-benzyl-1,4-oxazepane scaffold lies in its ability to act as a potent and selective ligand for the dopamine D4 receptor.

Dopamine D4 Receptor Selectivity

Quantitative structure-activity relationship (QSAR) studies on a series of 1,4-oxazepane derivatives have provided insights into the structural features crucial for D4 receptor affinity. These studies indicate that the regions around the two benzene ring systems (one from the benzyl group and potentially another from a substituent at the 2-position) and the aliphatic amine of the oxazepane ring are critical for binding.[3] Furthermore, the larger size of the 1,4-oxazepane ring compared to the morpholine ring appears to be a key determinant of D4 receptor affinity.[3]

Signaling Pathway

As a ligand for the D4 receptor, which is a Gi/o-coupled GPCR, this compound would modulate downstream signaling pathways by inhibiting adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of the cAMP pathway ultimately affects the activity of protein kinase A (PKA) and downstream cellular processes.

Caption: Putative signaling pathway of a D4 receptor antagonist.

Structure-Activity Relationship (SAR) Data

The following table summarizes key SAR findings for the 1,4-oxazepane scaffold based on published data for D4 receptor ligands.

| R-Group Position | Modification | Effect on D4 Affinity | Reference |

| N4 | Benzyl | High Affinity | [3] |

| N4 | Substituted Benzyl | Tolerated, can modulate affinity | [3] |

| Ring Size | 7-membered (Oxazepane) vs. 6-membered (Morpholine) | Increased Affinity | [3] |

| C6 | Hydroxyl | Potential for H-bonding, stereochemistry is critical | Inferred from general principles |

Future Perspectives and Significance in Drug Development

The discovery and optimization of the (S)-4-benzyl-1,4-oxazepane scaffold have provided medicinal chemists with a valuable tool for the development of selective CNS-active agents. The established synthetic routes and the well-understood SAR for this class of compounds pave the way for further exploration.

Future directions may include:

-

Exploration of other CNS targets: The favorable physicochemical properties of this scaffold suggest its potential applicability to other GPCRs and ion channels within the CNS.

-

Development of PET ligands: Radiolabeled versions of potent and selective 1,4-oxazepane derivatives could be developed as positron emission tomography (PET) ligands for in vivo imaging of the D4 receptor.

-

Fine-tuning of pharmacokinetic properties: Further chemical modifications can be made to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, enhancing their drug-like characteristics.

References

-

Micheli, F., et al. (2005). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 48(13), 4443-4453. [Link]

-

PubMed. (2005). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. [Link]

- Google Patents. (2012).

- Google Patents. (2012).

Sources

- 1. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]

- 2. CA2813911A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]

- 3. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

A Comprehensive Review of Synthetic Routes for 1,4-Oxazepane Ring Systems

An in-depth technical guide by a Senior Application Scientist

Introduction: The 1,4-Oxazepane Core - A Privileged Scaffold in Medicinal Chemistry

The 1,4-oxazepane ring, a seven-membered heterocycle containing nitrogen and oxygen atoms in a 1,4-relationship, has emerged as a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its unique, non-planar three-dimensional structure provides access to a wider chemical space compared to more common five- and six-membered rings, imparting desirable physicochemical properties for drug candidates.[1][3] The conformational flexibility inherent to this medium-sized ring allows for precise spatial orientation of substituents, enabling fine-tuned interactions with biological targets.[4]

Compounds bearing the 1,4-oxazepane motif have demonstrated a broad spectrum of biological activities. They have been investigated as potent anticonvulsants, antifungal agents, and treatments for inflammatory diseases.[5] Notably, derivatives have shown promise as selective antagonists for the dopamine D4 receptor, a key target in the treatment of schizophrenia, and as cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory applications.[3][6][7] The significant therapeutic potential of this scaffold has spurred the development of diverse and efficient synthetic strategies, which is the focus of this technical guide. We will explore the core synthetic methodologies, from classical cyclizations to modern catalytic and multi-component reactions, providing field-proven insights into their application.

Intramolecular Cyclization: The Foundational Strategy

The most common and versatile approach to the 1,4-oxazepane core involves the intramolecular cyclization of a suitably functionalized, open-chain precursor.[1] This strategy relies on the precise construction of a linear molecule containing the requisite nitrogen and oxygen functionalities, which then undergoes ring closure to form the seven-membered system.

Solid-Phase Synthesis and Cyclization of N-Substituted Amino Alcohols

Solid-phase organic synthesis offers significant advantages for library construction and purification. A robust method for preparing chiral 1,4-oxazepane-5-carboxylic acids utilizes homoserine as a starting material immobilized on a solid support.[5] The key intermediate, a resin-bound N-phenacyl nitrobenzenesulfonamide, is assembled through a sequence of deprotection, sulfonylation, and alkylation steps. The final cleavage from the resin using a cocktail of trifluoroacetic acid (TFA) and a reducing agent like triethylsilane (Et₃SiH) triggers the removal of a silyl protecting group and the spontaneous cyclization to furnish the desired 1,4-oxazepane ring.[5]

The choice of the cleavage cocktail is critical; using TFA alone leads to the formation of a six-membered lactone, while the addition of a silane reducing agent facilitates the desired reductive cyclization to the seven-membered oxazepane.[5]

Experimental Protocol: Synthesis of 2-Phenyl-Substituted-1,4-Oxazepane-5-Carboxylic Acids [5]

-

Immobilization: Fmoc-HSe(TBDMS)-OH is immobilized on Wang resin using 1-hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC) to minimize racemization.

-

Fmoc Deprotection: The resin is treated with a 50% solution of trifluoroacetic acid (TFA) in CH₂Cl₂ for 1 hour at room temperature.

-

Sulfonylation: The deprotected resin is reacted with a nitrobenzenesulfonyl chloride (e.g., 2-Ns-Cl) in the presence of a base.

-

Alkylation: The resulting sulfonamide is alkylated with a substituted 2-bromoacetophenone using a base like K₂CO₃ and a phase-transfer catalyst in acetonitrile, typically with heating.

-

Cleavage and Cyclization: The polymer-supported intermediate (500 mg) is treated with a cleavage cocktail of TFA/Et₃SiH/CH₂Cl₂ (5 mL, 10:1:9 ratio) for 30 minutes at room temperature. The resin is washed with the cocktail, and the combined fractions are evaporated and lyophilized to yield the crude product, which is then purified by RP-HPLC.

Modern Catalytic Methods: Leveraging Unsaturated Precursors

Recent advancements in organometallic catalysis have opened new, highly efficient avenues to the 1,4-oxazepane scaffold, often characterized by high atom economy and operational simplicity.[2][8]

Synthesis from N-Propargylamines

N-propargylamines have proven to be exceptionally versatile building blocks for the construction of N-heterocycles.[2][8][9] Gold- and copper-catalyzed intramolecular cyclization reactions of N-propargylic precursors provide direct access to functionalized 1,4-oxazepanes.